Pyrene-4-carboxylic acid

Descripción general

Descripción

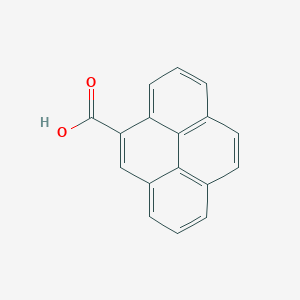

Pyrene-4-carboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. This compound features a carboxylic acid group attached to the pyrene nucleus, making it a valuable component in various scientific and industrial applications due to its ability to participate in diverse chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrene-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrene using potassium permanganate in an alkaline medium, followed by acidification to yield the carboxylic acid derivative . Another method includes the Friedel-Crafts acylation of pyrene with chloroformic acid, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Pyrene-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form pyrene-4-carboxylate salts.

Reduction: The carboxylic acid can be reduced to form pyrene-4-methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination, followed by nucleophilic substitution reactions.

Major Products:

Oxidation: Pyrene-4-carboxylate salts.

Reduction: Pyrene-4-methanol.

Substitution: Bromopyrene derivatives.

Aplicaciones Científicas De Investigación

Pyrene-4-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of pyrene-4-carboxylic acid largely depends on its ability to interact with various molecular targets through non-covalent interactions. In biological systems, it can intercalate into DNA, disrupting the double helix structure and affecting gene expression . In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in targeted tissues .

Comparación Con Compuestos Similares

- Pyrene-1-carboxylic acid

- Pyrene-2-carboxylic acid

- Pyrene-3-carboxylic acid

Comparison: While all these compounds share the pyrene nucleus, the position of the carboxylic acid group significantly influences their chemical reactivity and applications. Pyrene-4-carboxylic acid is unique due to its specific substitution pattern, which allows for distinct interactions and applications compared to its isomers .

Actividad Biológica

Pyrene-4-carboxylic acid (PCA) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activity and potential applications in various fields, including environmental science, biochemistry, and medicine. This article provides an in-depth analysis of the biological activity of PCA, focusing on its metabolic pathways, enzymatic interactions, and potential applications.

This compound is characterized by a pyrene core with a carboxylic acid functional group at the 4-position. Its molecular formula is , and it exhibits unique photophysical properties that make it useful as a fluorescent probe in biological studies.

Metabolic Pathways

PCA is involved in various metabolic pathways, particularly in the degradation of pyrene by specific bacterial strains. For instance, studies have shown that Mycobacterium sp. strain KMS can utilize PCA as a substrate during pyrene degradation. The degradation pathway includes several key metabolites such as:

- Pyrene-4,5-dione

- 4-Phenanthrene-carboxylic acid

- Phenanthrene-4,5-dicarboxylic acid

These metabolites are formed through enzymatic reactions involving dioxygenases and dehydrogenases, which facilitate the breakdown of pyrene and its derivatives into less toxic compounds .

Enzymatic Interactions

The enzymatic degradation of PCA involves several enzymes that play crucial roles in the biotransformation process. Key enzymes identified include:

- Aromatic-ring-hydroxylating dioxygenase : Initiates the oxidation of pyrene to produce dihydrodiol intermediates.

- Dihydrodiol dehydrogenase : Converts dihydrodiols into phenolic compounds.

- Epoxide hydrolase : Hydrolyzes epoxide intermediates to form diols.

The presence of PCA has been shown to induce the expression of these enzymes, enhancing the metabolic capabilities of Mycobacterium sp. strain KMS for PAH degradation .

1. Fluorescent Probe

PCA is utilized as a fluorescent probe to study protein conformation and interactions within biological membranes. Its unique spectral properties allow researchers to monitor changes in protein structure under varying environmental conditions. For example, PCA's sensitivity to polarity changes in its microenvironment has been employed to investigate membrane-protein interactions, particularly in neurodegenerative disease studies involving α-synuclein .

2. Drug Delivery Systems

Research has indicated potential applications of PCA in drug delivery systems due to its ability to intercalate with DNA and other biomolecules. This property can be exploited for targeted drug delivery, enhancing the efficacy of therapeutic agents.

3. Photodynamic Therapy

PCA's photophysical characteristics make it a candidate for use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation can be harnessed for cancer treatment by selectively targeting tumor cells.

Case Study 1: Bioremediation of PAHs

A study conducted on the bioremediation capabilities of Mycobacterium sp. strain KMS demonstrated that PCA and other metabolites were effectively degraded in contaminated soils. The research highlighted the strain's enzymatic pathways and its potential application in environmental cleanup efforts for PAH-contaminated sites .

Case Study 2: Protein Interaction Studies

In another study focusing on α-synuclein, researchers used PCA to elucidate protein-membrane interactions. The findings revealed how PCA could serve as a sensitive indicator for conformational changes in proteins upon binding to lipid membranes, providing insights into mechanisms underlying neurodegenerative diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

pyrene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBGGOQZVBKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597376 | |

| Record name | Pyrene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-48-3 | |

| Record name | Pyrene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.